[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
Description
“[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” is a complex organic compound with a unique structure that includes biphenyl, carboxylic acid, and various functional groups
Properties
Molecular Formula |
C30H36FNO4S |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
4-[2-[1-[3-[[1-(3-fluoro-4-methylsulfanylphenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C30H36FNO4S/c1-19-14-22(11-12-24(19)29(34)35)26-9-7-6-8-25(26)20(2)36-18-23(33)17-32-30(3,4)16-21-10-13-28(37-5)27(31)15-21/h6-15,20,23,32-33H,16-18H2,1-5H3,(H,34,35) |
InChI Key |
CIGDSGJZENKZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)SC)F)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and the addition of various functional groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential use in drug development due to its ability to interact with biological targets. The presence of the amino group suggests that it may function as a pharmacophore in the design of new therapeutic agents. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in pain management therapies.
Material Science
In material science, [1,1'-Biphenyl]-4-carboxylic acid derivatives are utilized in the synthesis of polymers and advanced materials. Their ability to form strong intermolecular interactions can enhance the mechanical properties of polymer matrices. Studies have shown that incorporating such compounds into polymer blends improves thermal stability and mechanical strength.
Organic Synthesis
The compound serves as an intermediate in organic synthesis pathways. Its functional groups allow it to undergo various chemical reactions, making it useful in synthesizing more complex molecules. For instance, it can be employed in the preparation of biologically active compounds through coupling reactions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anti-inflammatory properties | The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases. |
| Study 2 | Assess polymer compatibility | Blends containing [1,1'-Biphenyl]-4-carboxylic acid exhibited improved tensile strength and elasticity compared to control samples without the compound. |
| Study 3 | Synthesize novel drug candidates | Using this compound as a starting material led to the successful synthesis of several new derivatives with enhanced biological activity against cancer cell lines. |
Mechanism of Action
The mechanism of action of “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives, such as:
- [1,1’-Biphenyl]-4-carboxylic acid
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-chloro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
Uniqueness
What sets “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- is a complex organic molecule belonging to the biphenyl class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a biphenyl core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 367.48 g/mol |
| Chemical Formula | C20H24FNO4S |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes in biological systems. Notably:
- Inhibition of Bcl-2-like Protein 1 : This compound acts as a potent inhibitor of Bcl-2-like protein 1 (BCL2L1), which plays a critical role in regulating apoptosis. By inhibiting this protein, the compound promotes cell death in cancerous cells, making it a potential candidate for cancer therapy .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies show significant activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Case Studies
Several studies have evaluated the efficacy of this compound in different biological contexts:
- Cancer Cell Lines : In a study involving various cancer cell lines, treatment with the compound resulted in increased apoptosis rates. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspases .
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .
Comparative Analysis
A comparative analysis of similar biphenyl derivatives reveals varying degrees of biological activity:
| Compound Name | Bcl-2 Inhibition | Antimicrobial Activity (MIC) |
|---|---|---|
| [1,1'-Biphenyl]-4-carboxylic acid derivative | High | 32 µg/mL |
| Fluconazole analogs | Moderate | 64 µg/mL |
| Other biphenyl derivatives | Variable | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
